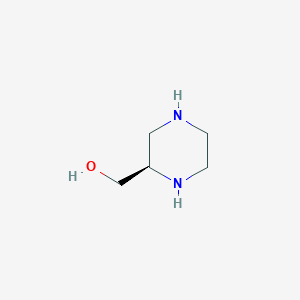

(R)-Piperazin-2-ylmethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2R)-piperazin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c8-4-5-3-6-1-2-7-5/h5-8H,1-4H2/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRSTRHGFGFVME-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](CN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of (R)-Piperazin-2-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the core physicochemical properties of (R)-Piperazin-2-ylmethanol, a chiral piperazine derivative of significant interest in medicinal chemistry and drug development. Due to its structural motifs—a secondary amine, a tertiary amine, and a primary alcohol—this compound possesses characteristics that are critical to its behavior in biological systems, including solubility, permeability, and receptor interaction.

Core Physicochemical Data

Precise experimental data for this compound is not extensively available in public literature. The following table summarizes its known properties and provides inferred values for key parameters based on the well-characterized parent compound, piperazine, and the expected influence of the (R)-hydroxymethyl substituent.

| Property | Value | Source / Inference |

| Molecular Formula | C₅H₁₂N₂O | - |

| Molecular Weight | 116.16 g/mol | - |

| CAS Number | 149715-47-9 | [1] |

| Appearance | White to off-white solid (Inferred) | Based on piperazine and its derivatives, which are typically crystalline solids.[2][3][4] |

| Melting Point (°C) | Not Determined (Inferred: <106) | Unsubstituted piperazine melts at 106-112 °C.[2][3][5] The substituent may lower this value. |

| Boiling Point (°C) | Not Determined (Inferred: >146) | Unsubstituted piperazine boils at 145-146 °C.[2][5][6] The hydroxymethyl group likely increases the boiling point due to hydrogen bonding. |

| Aqueous Solubility | High (Inferred) | The piperazine core and the hydroxyl group are expected to confer high aqueous solubility.[7][8][9] |

| Dissociation Constants (pKa) | pKa₁: ~9.0-9.5, pKa₂: ~4.5-5.0 (Inferred) | Piperazine has pKa values of ~9.7 and ~5.3.[4][10][11] The electron-withdrawing effect of the adjacent hydroxyl group is expected to slightly lower these values.[11][12] |

| Partition Coefficient (logP) | < 0 (Inferred) | Piperazine has a logP of -1.5.[13] The hydroxymethyl group enhances hydrophilicity, suggesting the logP of the derivative will also be negative. |

Experimental Protocols

For drug development and regulatory submission, experimental determination of key physicochemical parameters is mandatory. The following sections detail standardized protocols for measuring pKa and logP/logD.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences a molecule's ionization state at a given pH, affecting its solubility, absorption, and target binding. Potentiometric titration is the gold-standard method for its determination.

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Detailed Methodology:

-

Instrument Calibration: Calibrate the potentiometer and pH electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.

-

Solution Preparation:

-

Prepare a stock solution of this compound in deionized water or a suitable co-solvent if solubility is limited. A typical concentration is 1-10 mM.

-

Prepare standardized titrant solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).

-

Prepare a solution of 0.15 M potassium chloride (KCl) to maintain constant ionic strength throughout the titration.

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the sample solution into a temperature-controlled reaction vessel equipped with a magnetic stirrer.

-

Add the ionic strength adjuster (KCl solution).

-

Immerse the calibrated pH electrode into the solution.

-

To determine the pKa of the two basic nitrogen atoms, first acidify the sample solution to ~pH 2 with 0.1 M HCl.

-

Begin the titration by adding small, precise increments of 0.1 M NaOH.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches ~12 to ensure both equivalence points are observed.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Calculate the first and second derivatives of the curve to precisely locate the equivalence points.

-

The pKa values correspond to the pH at the half-equivalence points (i.e., where 50% and 150% of the amine groups have been neutralized).

-

The experiment should be repeated at least in triplicate to ensure reproducibility.

-

Determination of logD by the Shake-Flask Method

The distribution coefficient (logD) at a physiological pH of 7.4 is a key indicator of a drug's lipophilicity, which affects its ability to cross biological membranes. The shake-flask method is the traditional and most reliable technique for measuring this property.

Principle: The compound is partitioned between two immiscible phases: n-octanol (simulating a lipid bilayer) and an aqueous buffer (simulating physiological fluid). After reaching equilibrium, the concentration of the compound in each phase is measured, and the ratio is used to calculate the logD.

Detailed Methodology:

-

Phase Preparation:

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Pre-saturate the n-octanol by shaking it with the PBS buffer for 24 hours. Allow the phases to separate completely.

-

Similarly, pre-saturate the PBS buffer with n-octanol. This ensures that the volumes of the two phases do not change during the experiment.

-

-

Partitioning Experiment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and pre-saturated PBS (pH 7.4) in a sealed container.

-

Vigorously agitate the mixture for a set period (e.g., 1-4 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

-

-

Phase Separation and Analysis:

-

Centrifuge the mixture to achieve complete separation of the organic (upper) and aqueous (lower) phases.

-

Carefully withdraw a precise aliquot from each phase.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Data Analysis:

-

Calculate the distribution coefficient (D) using the following equation: D = [Concentration in n-octanol] / [Concentration in aqueous buffer]

-

The logD is the base-10 logarithm of the distribution coefficient: logD₇.₄ = log₁₀(D)

-

The experiment should be performed in triplicate.

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of pKa values using the potentiometric titration method as described above.

Caption: Potentiometric titration workflow for pKa determination.

References

- 1. 149715-47-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. Piperazine Derivatives - High Purity Chemical Compounds, Alkaline Crystalline Structure with Saline Taste - High Purity Chemical Compounds, Alkaline Crystalline Structure With Saline Taste at Best Price in Boisar | Moltus Research Laboratories Private Limited [tradeindia.com]

- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 6. Piperazine Derivatives,Piperazine Derivatives Manufacturers Thane [moltuslab.com]

- 7. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. What Is Piperazine derivatives?? Guide By shree ganesh chemicals | PDF [slideshare.net]

- 11. uregina.ca [uregina.ca]

- 12. researchgate.net [researchgate.net]

- 13. manavchem.com [manavchem.com]

Spectroscopic Profile of (R)-Piperazin-2-ylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-Piperazin-2-ylmethanol, a chiral piperazine derivative of interest in pharmaceutical research and development. Due to the limited availability of published experimental spectra for this specific enantiomer, this document presents a combination of predicted spectroscopic data, characteristic spectral features, and detailed experimental protocols. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound and related compounds.

Chemical Structure and Properties

-

IUPAC Name: (2R)-piperazin-2-ylmethanol

-

Molecular Formula: C₅H₁₂N₂O

-

Molecular Weight: 116.16 g/mol

-

CAS Number: 149715-47-9

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are calculated based on established spectroscopic principles and databases and serve as a reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~3.5-3.7 | dd | 2H | -CH₂OH |

| ~3.0-3.2 | m | 1H | H-2 |

| ~2.7-2.9 | m | 4H | H-3, H-5 |

| ~2.5-2.7 | m | 2H | H-6 |

| Variable | br s | 3H | -NH, -OH |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions. dd = doublet of doublets, m = multiplet, br s = broad singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~65 | -CH₂OH |

| ~58 | C-2 |

| ~46 | C-3, C-5 |

| ~45 | C-6 |

Note: Predicted chemical shifts are estimates and may vary based on experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400-3200 | O-H stretch (H-bonded) | Alcohol | Strong, Broad |

| 3350-3250 | N-H stretch | Secondary Amine | Medium, Broad |

| 2950-2850 | C-H stretch | Alkane | Strong |

| 1480-1440 | C-H bend (scissoring) | -CH₂- | Medium |

| 1150-1050 | C-O stretch | Primary Alcohol | Strong |

| 1100-1000 | C-N stretch | Aliphatic Amine | Medium-Weak |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Ion Type | Notes |

| 116 | [M]⁺ | Molecular ion (for Electron Ionization) |

| 117 | [M+H]⁺ | Protonated molecule (for Electrospray Ionization) |

| 85 | [M-CH₂OH]⁺ | Loss of the hydroxymethyl group |

| 70 | [C₄H₈N]⁺ | Fragmentation of the piperazine ring |

| 44 | [C₂H₆N]⁺ | Common fragment from piperazine ring cleavage |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a solvent-appropriate reference standard, for chemical shift calibration.

¹H NMR Acquisition:

-

Set the spectrometer to a frequency of 400 MHz or higher for better resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity (shimming).

-

Acquire the spectrum using a standard 90° pulse sequence.

-

Set the spectral width to encompass a range of 0-10 ppm.

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

-

Utilize a proton-decoupled pulse sequence to simplify the spectrum.

-

Set the spectral width to 0-80 ppm to cover the expected aliphatic carbon signals.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of neat this compound (if liquid at room temperature) or a finely ground solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of this compound in a solvent compatible with mass spectrometry, such as methanol or acetonitrile, with 0.1% formic acid to promote protonation. A typical concentration is in the range of 1-10 µg/mL.

Data Acquisition (ESI-MS):

-

Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Operate the mass spectrometer in positive ion mode to detect the [M+H]⁺ ion.

-

Set the capillary voltage, nebulizer gas pressure, and drying gas temperature to optimal values for the instrument and analyte.

-

Acquire spectra over a mass-to-charge (m/z) range that includes the expected molecular ion, for instance, m/z 50-200.

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the precursor ion (m/z 117) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound such as this compound.

(R)-Piperazin-2-ylmethanol CAS number and chemical structure

CAS Number: 149715-47-9

This technical guide provides a comprehensive overview of (R)-Piperazin-2-ylmethanol, a chiral heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical structure, physicochemical properties, synthesis protocols, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Structure and Properties

This compound is a piperazine derivative featuring a hydroxymethyl group at the C2 position with an (R)-stereochemical configuration. The presence of two nitrogen atoms, one primary and one secondary, along with a chiral alcohol, makes it a versatile scaffold for chemical modification.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 149715-47-9 | --INVALID-LINK-- |

| Molecular Formula | C₅H₁₂N₂O | --INVALID-LINK-- |

| Molecular Weight | 116.16 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Purity | ≥97% | --INVALID-LINK-- |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | --INVALID-LINK-- |

Synthesis of this compound

The asymmetric synthesis of this compound is crucial for its application in stereospecific drug development. A common strategy involves the use of a chiral pool starting material, such as the amino acid D-serine, to establish the desired (R)-stereochemistry. While a specific detailed protocol for the (R)-enantiomer is not extensively published, the synthesis can be inferred from the well-documented synthesis of its (S)-enantiomer from L-serine.[1]

Experimental Protocol: Chiral Synthesis from D-Serine (Proposed)

This proposed multi-step synthesis adapts established methods for preparing chiral piperazine derivatives.

Step 1: Protection of D-Serine Methyl Ester To a solution of D-serine methyl ester hydrochloride in dichloromethane (DCM), triethylamine (TEA) is added at 0 °C. Benzyl chloroformate (CbzCl) is then slowly introduced, and the reaction is allowed to warm to room temperature and stirred overnight. The mixture is subsequently washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Cbz-(R)-serine methyl ester.

Step 2: Amide Formation The N-Cbz-(R)-serine methyl ester is treated with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with aqueous ammonia to produce the amide.

Step 3: Cyclization to Piperazinedione The chloroacetamide derivative from the previous step is reacted with a primary amine, such as benzylamine, in a suitable solvent like ethanol under reflux conditions to yield the corresponding piperazinedione.

Step 4: Reduction to (R)-(4-benzylpiperazin-2-yl)methanol The piperazinedione is fully reduced using a strong reducing agent like lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at reflux to yield the desired (R)-(4-benzylpiperazin-2-yl)methanol.

Step 5: Deprotection to this compound The benzyl protecting group is removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield the final product, this compound.

References

Chiral Piperazine Methanols: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] The introduction of a chiral methanol group to this heterocyclic core opens up new avenues for stereospecific interactions with biological targets, leading to enhanced potency and selectivity. This technical guide provides a comprehensive overview of the synthesis, biological activities, and associated experimental methodologies of chiral piperazine methanols, with a focus on their potential as therapeutic agents.

Synthesis of Chiral Piperazine Methanols

The asymmetric synthesis of piperazine derivatives is crucial for evaluating the biological activity of individual enantiomers, as stereochemistry often dictates pharmacological outcomes.[2][3][4] Several strategies have been developed to access enantiomerically pure or enriched piperazine methanols.

A common approach involves utilizing the chiral pool, starting from readily available chiral precursors such as amino acids. For instance, (S)-serine has been employed to synthesize a series of chiral nonracemic (piperazin-2-yl)methanols.[5] Similarly, (S)-aspartate and (S)-glutamate have served as starting materials for the synthesis of homologous piperazine-alcanols.[6] Other methods include palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides access to chiral piperazin-2-ones that can be subsequently reduced to the corresponding piperazines without loss of optical purity.[7] Asymmetric lithiation-trapping of N-Boc piperazines represents another direct approach to functionalize the piperazine ring enantioselectively.[8]

Receptor Binding Affinity

Chiral piperazine methanols have shown significant affinity for various receptors, particularly sigma receptors, which are implicated in a range of neurological disorders.

Sigma Receptor Affinity

Studies have demonstrated that chiral (piperazin-2-yl)methanol derivatives exhibit notable affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors.[5] The affinity is influenced by the substituents on the piperazine nitrogen. For example, the presence of a p-methoxybenzyl group on the N-4 position of a (piperazin-2-yl)methanol derivative resulted in a high σ1 receptor affinity with a Ki value of 12.4 nM.[5] Structure-activity relationship studies have indicated that a benzyl or dimethylallyl residue at the N-1 position is optimal for high σ1 affinity.[6] Homologation of the methanol side chain to an ethanol group has been shown to increase selectivity for the σ1 subtype over the σ2 subtype.[6]

Quantitative Data: Sigma Receptor Binding Affinity

| Compound Description | Receptor Subtype | Ki (nM) | Reference |

| p-Methoxybenzyl substituted (piperazin-2-yl)methanol | Sigma-1 | 12.4 | [5] |

| 1-(Piperazin-2-yl)ethanol | Sigma-1 | 15.8 | [9] |

| 1-(Piperazin-2-yl)ethanol | Sigma-2 | 245.1 | [9] |

Antimicrobial Activity

Piperazine derivatives are a well-established class of antimicrobial agents.[10][11] The introduction of chirality can influence their potency and spectrum of activity.

Novel piperazine derivatives have been screened for their activity against a range of pathogenic bacteria, including both Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) species, as well as fungal pathogens like Candida albicans and Aspergillus niger.[10][12][13] The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Quantitative Data: Antimicrobial Activity

| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| RL-308 | Shigella flexineri | 2 | 4 | [12][13] |

| RL-308 | S. aureus | 4 | 8 | [12][13] |

| RL-308 | MRSA | 16 | 32 | [12][13] |

| RL-308 | Shigella dysenteriae | 128 | - | [12][13] |

| RL-328 | - | 128 | - | [12][13] |

Anticancer and Cytotoxic Activity

The piperazine moiety is a privileged structure in the design of anticancer agents.[2][14] Chiral piperazine methanols and their derivatives have demonstrated significant cytotoxic potential against various human cancer cell lines.

The cytotoxic activity is often evaluated using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulphorhodamine B) assays, which measure cell metabolic activity and cellular protein content, respectively.[14] The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic potency of a compound. For instance, a piperazine derivative designated as PCC showed potent cytotoxic effects against human liver cancer cell lines SNU-475 and SNU-423 with IC50 values of 6.98 ± 0.11 µg/ml and 7.76 ± 0.45 µg/ml, respectively.[15] Vindoline-piperazine conjugates have also exhibited high cytotoxicity, with some derivatives showing GI50 values in the low micromolar range against breast and non-small cell lung cancer cell lines.[16]

Quantitative Data: Cytotoxic Activity

| Compound | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | 1.00 | [14][16] |

| Vindoline-piperazine conjugate 25 | HOP-92 (Non-small cell lung) | 1.35 | [14][16] |

| Compound 5a | HUH7 (Liver), MCF7 (Breast), HCT116 (Colon) | High cytotoxicity observed | [14] |

| Compound 7a | NCI-H460 (Lung), HepG2 (Liver), HCT-116 (Colon) | Higher cytotoxicity than doxorubicin | [14] |

| Bergenin derivative 5a | CAL-27 (Tongue), SCC09 (Oral) | 15.41 - 92.9 | [17] |

| Bergenin derivative 5c | CAL-27 (Tongue), SCC09 (Oral) | 17.41 - 91.9 | [17] |

| Bergenin derivative 10f | CAL-27 (Tongue), SCC09 (Oral) | - | [17] |

| Bergenin derivative 13o | CAL-27 (Tongue), SCC09 (Oral) | - | [17] |

Signaling Pathways

The anticancer activity of many piperazine derivatives is attributed to their ability to induce apoptosis, or programmed cell death.[14][15] The underlying mechanisms can involve both the intrinsic and extrinsic apoptotic pathways.

For example, the piperazine derivative PCC has been shown to activate the intrinsic pathway through the activation of caspases 3/7 and 9, and the extrinsic pathway via the activation of caspase-8, which is linked to the suppression of NF-κB translocation to the nucleus.[15] Furthermore, some bergenin-piperazine hybrids have been found to regulate the expression of Bax and Bcl-2, key proteins in the apoptotic cascade.[17][18]

Caption: Generalized apoptotic signaling pathways induced by chiral piperazine methanols.

Experimental Protocols

Receptor Binding Assays

These assays are essential for determining the affinity of a compound for a specific receptor.

Objective: To determine the Ki of a chiral piperazine methanol for sigma receptors.

Materials:

-

Guinea pig brain and rat liver membrane preparations[5]

-

Radioligand (e.g., --INVALID-LINK---pentazocine for σ1, [3H]DTG for σ2)[5][19]

-

Test compound (chiral piperazine methanol)

-

Tris buffer (50 mM, pH 8.0)[19]

-

Unlabeled ligand for determining non-specific binding (e.g., (+)-pentazocine)[19]

-

Scintillation counter

Protocol:

-

Prepare serial dilutions of the test compound.

-

In a final volume of 0.5 mL, incubate the membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.[19]

-

For σ2 receptor binding assays, use a masking agent for σ1 receptors (e.g., (+)-pentazocine).[19]

-

Incubate the mixture (e.g., 120 min at 37°C for σ1).[19]

-

Terminate the incubation by rapid filtration through glass fiber filters.

-

Wash the filters with cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Experimental workflow for a competitive radioligand binding assay.

Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of chiral piperazine methanols.

Materials:

-

Test compound dissolved in a suitable solvent (e.g., DMSO)[20]

-

Bacterial strains (e.g., from ATCC)[20]

-

Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA)[20]

-

Sterile 96-well microtiter plates[20]

-

Standard antimicrobial agents (positive controls)[20]

MIC Assay Protocol:

-

Prepare a stock solution of the test compound.

-

In a 96-well plate, perform two-fold serial dilutions of the compound in MHB.[20]

-

Prepare a bacterial inoculum and adjust its concentration to a 0.5 McFarland standard.

-

Inoculate each well with the bacterial suspension. Include positive (bacteria, no compound) and negative (broth only) controls.[20]

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[20]

MBC Assay Protocol:

-

From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL).[20]

-

Spread the aliquot onto a fresh MHA plate.[20]

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum, determined by colony counting.[20]

Cytotoxicity Assays

Objective: To determine the cytotoxic activity (IC50) of chiral piperazine methanols against cancer cell lines.

MTT Assay Protocol:

-

Seed cancer cells in 96-well plates and allow them to adhere for 24 hours.[14]

-

Treat the cells with serial dilutions of the test compound for a defined period (e.g., 24-72 hours).

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at approximately 570 nm using a microplate reader.[14]

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

SRB Assay Protocol:

-

Follow steps 1 and 2 of the MTT assay protocol.

-

Fix the cells with cold trichloroacetic acid (TCA).[14]

-

Wash the plates and stain the cells with SRB solution.[14]

-

Wash away the unbound dye with 1% acetic acid.[14]

-

Solubilize the bound dye with a Tris base solution.[14]

-

Measure the absorbance at approximately 510 nm.[14]

-

Calculate cell viability and determine the IC50 value.

Caption: General workflow for in vitro cytotoxicity testing.

References

- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Bioactivity and analysis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Homologous piperazine-alcanols: chiral pool synthesis and pharmacological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 8. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 11. apjhs.com [apjhs.com]

- 12. ijcmas.com [ijcmas.com]

- 13. ijcmas.com [ijcmas.com]

- 14. benchchem.com [benchchem.com]

- 15. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to (R)-Piperazin-2-ylmethanol and its Structural Analogs as Modulators of Sigma Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-Piperazin-2-ylmethanol and its structural analogs, focusing on their synthesis, structure-activity relationships (SAR), and biological evaluation as modulators of sigma receptors. The piperazine scaffold is a well-established privileged structure in medicinal chemistry, and the introduction of a chiral hydroxymethyl group at the C2 position offers a valuable platform for developing potent and selective ligands.[1][2]

Physicochemical and Pharmacokinetic Properties

The core this compound structure possesses physicochemical properties amenable to drug development. The two nitrogen atoms of the piperazine ring allow for modulation of basicity and hydrophilicity, which can significantly impact pharmacokinetic properties such as solubility and bioavailability.[3] While specific experimental data for the parent this compound is not extensively published, computed properties and data from closely related analogs provide valuable insights.

Table 1: Physicochemical Properties of Piperazine-2-yl-methanol Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

| This compound | C₅H₁₂N₂O | 116.16 | -1.1 | 3 | 3 |

| (R)-2-(Piperazin-2-yl)ethanol[4] | C₆H₁₄N₂O | 130.19 | -1.1 | 3 | 3 |

| 1,4-Dimethylpiperazin-2-yl)methanol | C₇H₁₆N₂O | 144.22 | -0.3 | 1 | 3 |

Pharmacokinetic parameters are highly dependent on the specific substitutions on the piperazine nitrogens. Generally, the piperazine moiety is introduced to improve the pharmacokinetic profile of drug candidates.[3] For instance, studies on other piperazine-containing compounds have shown that they can act as P-glycoprotein (P-gp) inhibitors, potentially increasing the bioavailability of co-administered drugs.

Synthesis of this compound and Analogs

The synthesis of enantiomerically pure this compound and its N-substituted analogs is most commonly achieved from the chiral pool, starting with (R)-serine. The following experimental protocol is adapted from the literature for the synthesis of the corresponding (S)-enantiomer from (S)-serine and is applicable for the (R)-enantiomer by starting with (R)-serine.[5]

Detailed Experimental Protocol: Synthesis of N-Substituted this compound Analogs

This protocol describes a four-step synthesis starting from (R)-serine to yield N4-substituted this compound derivatives.

Step 1: Synthesis of (R)-N-Chloroacetyl-serine methyl ester

-

To a solution of (R)-serine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq) dropwise.

-

Slowly add a solution of chloroacetyl chloride (1.1 eq) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography (silica gel, ethyl acetate/hexane gradient).

Step 2: Synthesis of cis/trans-4-Alkyl-perhydro-1,4-oxazino[4,3-a]pyrazine-3,6-diones

-

Dissolve the (R)-N-Chloroacetyl-serine methyl ester (1.0 eq) in methanol.

-

Add the desired primary amine (e.g., benzylamine, 1.5 eq) and potassium carbonate (2.0 eq).

-

Reflux the mixture for 24 hours.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in DCM and wash with water.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

The resulting diastereomeric mixture of bicyclic piperazinediones (cis and trans) can be separated by column chromatography (silica gel, ethyl acetate/hexane gradient).

Step 3: Reduction to N4-Substituted this compound

-

To a solution of the desired diastereomer of the bicyclic piperazinedione (e.g., cis-isomer, 1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, slowly add lithium aluminum hydride (LiAlH₄) (3.0 eq).

-

Allow the reaction to warm to room temperature and then heat to reflux for 6 hours.

-

Cool the reaction to 0 °C and quench by the sequential addition of water, 15% NaOH solution, and water.

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude N4-substituted this compound.

-

Purify the product by column chromatography (silica gel, DCM/methanol gradient).

Step 4: N1-Alkylation (if required)

-

To a solution of the N4-substituted this compound (1.0 eq) in methanol, add the desired aldehyde or ketone (1.2 eq) and acetic acid (0.1 eq).

-

Stir for 1 hour at room temperature, then add sodium cyanoborohydride (1.5 eq) in portions.

-

Stir the reaction for 12 hours at room temperature.

-

Quench the reaction with saturated NaHCO₃ solution and extract with DCM.

-

Dry the organic layer, concentrate, and purify by column chromatography to yield the N1,N4-disubstituted product.

Characterization Data

The following are representative, non-experimental characterization data for the parent this compound. Actual experimental data should be obtained for synthesized compounds.

-

¹H NMR (400 MHz, CDCl₃, predicted): δ 3.65 (dd, J=11.0, 3.5 Hz, 1H), 3.40 (dd, J=11.0, 7.0 Hz, 1H), 3.10-2.80 (m, 5H), 2.70-2.50 (m, 2H), 2.10 (br s, 2H, NH, OH).

-

¹³C NMR (100 MHz, CDCl₃, predicted): δ 65.0, 55.0, 50.5, 46.5, 46.0.

-

Mass Spectrometry (ESI+): m/z 117.1 [M+H]⁺.

Biological Activity and Signaling Pathways

This compound and its analogs have shown significant affinity for sigma receptors, particularly the sigma-1 subtype.[5] The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[1]

Sigma-1 Receptor Signaling Pathway

Under basal conditions, the sigma-1 receptor is associated with the binding immunoglobulin protein (BiP). Upon stimulation by an agonist ligand, the sigma-1 receptor dissociates from BiP and can then translocate and interact with a variety of client proteins, including ion channels (e.g., K⁺ channels, NMDA receptors) and other signaling molecules. This interaction modulates downstream signaling cascades, most notably intracellular calcium mobilization from the ER.[1] This modulation of calcium homeostasis is a key mechanism through which sigma-1 receptor ligands exert their effects on cellular function, including neuronal plasticity and cell survival.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (R)-2-(Piperazin-2-yl)ethanol | C6H14N2O | CID 1519381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Profile of (R)-Piperazine Derivatives

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Abstract

Piperazine derivatives represent a cornerstone scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] The stereochemistry of these compounds, particularly the distinction between (R) and (S) enantiomers, often dictates their pharmacological activity, receptor affinity, and functional outcome. This technical guide provides a comprehensive overview of the pharmacological profile of (R)-piperazine derivatives, focusing on their interactions with key central nervous system (CNS) targets. It summarizes quantitative binding and functional data, details essential experimental protocols for their characterization, and visualizes the complex signaling pathways they modulate. This document serves as a critical resource for professionals engaged in the discovery and development of novel therapeutics based on this privileged chemical structure.

Core Pharmacological Profile

The therapeutic versatility of piperazine derivatives stems from their ability to interact with a wide array of neurotransmitter receptors.[1] The specific stereoisomer, however, can profoundly influence both affinity and efficacy. In many cases, enantiomers exhibit distinct pharmacological profiles, with one acting as an agonist and the other as an antagonist at the same receptor.[2]

Receptor Binding Affinities

The affinity of a ligand for its receptor, typically quantified by the inhibition constant (Kᵢ), is a primary determinant of its potency. (R)-piperazine derivatives have been evaluated against several key receptor families.

Table 1: Opioid Receptor Binding Affinities of Piperazine Derivatives

| Compound | Configuration | Receptor | Kₑ (nM) | Functional Activity |

| 5a | Racemic (unsubstituted) | µ (mu) | 8.47 | Pure Antagonist |

| δ (delta) | 34.3 | Pure Antagonist | ||

| κ (kappa) | 36.8 | Pure Antagonist | ||

| 5c | (3R)-methyl | µ (mu) | 1.01 | Pure Antagonist |

| δ (delta) | 6.99 | Pure Antagonist | ||

| κ (kappa) | 1.57 | Pure Antagonist | ||

| (S)-(+)-10 | (S) | - | - | Potent Agonist (Analgesic) |

| (R)-(-)-18 | (R) | - | - | Narcotic Antagonist |

| (Data sourced from references[2][3]) |

Table 2: Serotonin & Dopamine Receptor Binding Affinities of Piperazine Derivatives

| Compound | Target Receptor | Kᵢ (nM) |

| Compound 6a | 5-HT₁ₐ | 1.28 |

| Aripiprazole | Dopamine D₂ | 1.9 |

| 5-HT₂ₐ | 4.2 | |

| Risperidone | Dopamine D₂ | ~3.0 |

| (Data sourced from references[4][5]) |

Structure-Activity Relationships (SAR)

The stereochemistry at chiral centers within piperazine derivatives is a critical factor in determining their pharmacological profile.

-

Opioid Receptors : For 1-substituted 4-(1,2-diphenylethyl)piperazines, the enantiomers display opposing activities. The (S)-(+) enantiomers consistently demonstrate potent analgesic (agonist) activity, with some compounds being over 100 times more potent than morphine.[2] Conversely, the (R)-(-) enantiomers, such as (R)-(-)-18, exhibit narcotic antagonist properties.[2] This stereoselective activity highlights the specific conformational requirements of the opioid receptor binding pocket.

-

Serotonin Receptors : High affinity for the 5-HT₁ₐ receptor has been demonstrated with certain piperazine derivatives, such as compound 6a (Kᵢ = 1.28 nM), suggesting potential for antidepressant or anxiolytic applications.[5]

-

Dopamine Receptors : Arylpiperazine derivatives are foundational for many atypical antipsychotics, often displaying high affinity for both dopamine D₂ and serotonin 5-HT₂ₐ receptors.[4] The interaction typically involves a key ionic bond between a protonated piperazine nitrogen and a conserved aspartate residue in the receptor's transmembrane domain.[4]

Key Signaling Pathways

(R)-piperazine derivatives can modulate intracellular signaling cascades by interacting with G-protein coupled receptors (GPCRs) and other key proteins like the Sigma-1 receptor.

Dopamine D₂ Receptor Signaling

The dopamine D₂ receptor is a Gαi-coupled GPCR, and its signaling is central to the mechanism of action for many antipsychotic drugs.[6] Antagonism at this receptor is a key therapeutic strategy. The D₂ receptor can signal through two primary pathways: the canonical G-protein pathway and the non-canonical β-arrestin pathway.[6][7]

Sigma-1 Receptor Signaling

The Sigma-1 (σ₁) receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER).[8] It plays a crucial role in modulating calcium signaling, reducing ER stress, and promoting neuronal survival.[8][9] Its agonists are being investigated for neuroprotective therapies.

Experimental Protocols & Methodologies

Characterizing the pharmacological profile of novel (R)-piperazine derivatives requires robust and reproducible experimental assays.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound for a specific receptor.[10] It involves competition between a radiolabeled ligand and the unlabeled test compound for binding to the receptor.

Methodology Workflow

Detailed Protocol:

-

Membrane Preparation : Homogenize frozen tissue or cultured cells expressing the receptor of interest in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl).[11] Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the pellet and resuspend it in an assay buffer to a known protein concentration.[11][12]

-

Assay Setup : In a 96-well plate, set up triplicate wells for total binding, non-specific binding (NSB), and test compound concentrations.[12]

-

Total Binding : Add membrane preparation, a fixed concentration of radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ), and assay buffer.[12]

-

Non-Specific Binding : Add membranes, radioligand, and a high concentration of a known, non-radiolabeled ligand (e.g., 10 µM Serotonin) to saturate all specific binding sites.[12]

-

Test Compound : Add membranes, radioligand, and serial dilutions of the (R)-piperazine derivative.

-

-

Incubation : Incubate the plate, often with gentle agitation, to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).[11]

-

Filtration : Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with bound radioligand.[12]

-

Washing : Immediately wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand.[11]

-

Quantification : Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity (in Counts Per Minute, CPM) using a scintillation counter.[12]

-

Data Analysis : Calculate specific binding by subtracting the NSB CPM from the total binding CPM. Determine the half-maximal inhibitory concentration (IC₅₀) by fitting the specific binding data to a sigmoidal dose-response curve. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[11]

cAMP Functional Assay

This assay measures the functional activity of a compound at Gs- or Gi-coupled receptors by quantifying changes in the intracellular second messenger cyclic AMP (cAMP). Antagonists at Gi-coupled receptors (like D₂) will block the agonist-induced decrease in cAMP.

Methodology Workflow

Detailed Protocol:

-

Cell Seeding : Seed cultured cells stably expressing the receptor of interest (e.g., CHO-K1 cells with the human D₂ receptor) into a 384-well plate and incubate overnight.[13][14]

-

Compound Pre-incubation : Remove the culture medium and add serial dilutions of the test antagonist prepared in a stimulation buffer (e.g., HBSS with BSA and a phosphodiesterase inhibitor like IBMX). Incubate for 15-30 minutes at 37°C.[14]

-

Agonist Stimulation : Add a known agonist (e.g., dopamine) at a concentration that elicits ~80% of its maximal response (EC₈₀). This stimulates the receptor and, for a Gi-coupled receptor, initiates a decrease in cAMP production. Incubate for 15 minutes at 37°C.[13]

-

cAMP Detection : Lyse the cells and quantify cAMP levels using a commercial kit, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen™ assay.[13][15] These are competitive immunoassays where the signal is inversely proportional to the amount of cAMP produced by the cells.[16]

-

Data Acquisition : Read the plate on a microplate reader capable of detecting the specific assay signal (e.g., fluorescence at two wavelengths for TR-FRET).[14]

-

Data Analysis : Normalize the data to controls (basal vs. maximal agonist stimulation). Calculate the percentage of inhibition caused by the antagonist at each concentration. Fit the data to a dose-response curve to determine the IC₅₀, which represents the concentration of the antagonist required to inhibit 50% of the agonist's effect.[14]

In Vivo Behavioral Assay: Mouse Forced Swim Test (FST)

The FST is a widely used preclinical screening tool to assess the potential antidepressant efficacy of new compounds.[17][18] It is based on the principle that animals will cease escape-oriented behaviors (struggling) and become immobile when placed in an inescapable, stressful situation; antidepressant compounds characteristically increase the latency to immobility or decrease the total immobility time.[19]

Detailed Protocol:

-

Apparatus : Use a transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) filled with water (23-25°C) to a level (e.g., 15 cm) that prevents the mouse from touching the bottom or escaping.[17][19]

-

Acclimation & Dosing : Allow animals to acclimate to the testing room. Administer the (R)-piperazine derivative or vehicle control at a predetermined time before the test (e.g., 30-60 minutes).

-

Test Procedure : Gently place each mouse into the water-filled cylinder. The test duration is typically 6 minutes.[17]

-

Behavioral Scoring : A trained observer, blind to the treatment conditions, scores the animal's behavior, typically during the last 4 minutes of the 6-minute test. The primary measure is "immobility time," defined as the period when the mouse makes only the minimal movements necessary to keep its head above water.

-

Data Analysis : Compare the mean immobility time between the compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time suggests potential antidepressant-like activity.

Conclusion

The pharmacological profile of (R)-piperazine derivatives is rich and complex, defined by stereospecific interactions with a multitude of CNS receptors. Structure-activity relationship studies consistently demonstrate that the (R)-configuration can confer unique properties, such as antagonist activity at opioid receptors, which contrasts with the agonist effects of the corresponding (S)-enantiomers.[2] Their high affinity for key targets like dopamine, serotonin, and sigma receptors underscores their potential for development as novel antipsychotics, antidepressants, and neuroprotective agents. The application of robust methodologies, from in vitro binding and functional assays to in vivo behavioral models, is essential for the precise characterization of these compounds. This guide provides the foundational data, protocols, and pathway visualizations necessary to empower researchers in the rational design and advancement of next-generation therapeutics built upon the (R)-piperazine scaffold.

References

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. resources.revvity.com [resources.revvity.com]

- 16. resources.revvity.com [resources.revvity.com]

- 17. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 19. youtube.com [youtube.com]

The Piperazine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and favorable physicochemical properties have cemented its role as a fundamental building block in the design and synthesis of a vast array of therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the pivotal role of piperazine derivatives in modern drug discovery, with a focus on their application in oncology, neuropsychiatry, and virology. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to equip researchers and drug development professionals with the essential knowledge to leverage this remarkable pharmacophore.

The Versatility of the Piperazine Moiety

The widespread utility of the piperazine scaffold can be attributed to several key features:

-

Structural Rigidity and Conformational Flexibility: The chair conformation of the piperazine ring provides a degree of rigidity, which can be beneficial for specific receptor interactions. Simultaneously, the nitrogen atoms allow for a range of substitutions, enabling the fine-tuning of the molecule's three-dimensional structure.[2]

-

Physicochemical Properties: The two nitrogen atoms impart basicity and hydrophilicity, which can be modulated to optimize a drug candidate's solubility, permeability, and overall pharmacokinetic profile.[1][2]

-

Synthetic Tractability: The piperazine ring is readily incorporated into molecules through various synthetic routes, making it an attractive component for building complex chemical entities.[5][6]

These attributes have led to the incorporation of the piperazine moiety into numerous FDA-approved drugs, spanning a wide range of therapeutic areas.[5][7][8]

Anticancer Applications of Piperazine Derivatives

Piperazine derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against a variety of tumor types.[9] Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways that are dysregulated in cancer.[10][11]

Key Signaling Pathways in Piperazine-Mediated Anticancer Activity

A prominent mechanism by which piperazine derivatives exert their anticancer effects is through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is fundamental for cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.[3][11][12][13]

Quantitative Data on Anticancer Activity

The in vitro anticancer activity of various piperazine derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values are key metrics for quantifying their potency.

| Derivative Class | Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |

| Vindoline-piperazine conjugate | SiHa | Cervical Cancer | 2.85 | [14][15] |

| Vindoline-piperazine conjugate | HeLa | Cervical Cancer | 9.36 | [14][15] |

| Vindoline-piperazine conjugate | MDA-MB-468 | Breast Cancer | 1.00 | [14][15] |

| Vindoline-piperazine conjugate | HOP-92 | Non-small cell lung cancer | 1.35 | [14][15] |

| Quinoxalinyl–piperazine | HCT-116 | Colon Cancer | 3.0 | [16] |

| Quinoxalinyl–piperazine | Colo-205 | Colon Cancer | 1.0 | [16] |

| Arylpiperazine derivative | LNCaP | Prostate Cancer | 3.67 | [17] |

| Piperazine-substituted pyranopyridine | HepG2 | Hepatocellular Carcinoma | 5.55 | [18] |

| Piperazine-substituted pyranopyridine | MDA-MB-231 | Breast Cancer | 5.55 | [18] |

| Piperazine amide derivative | MDA-MB-231 | Breast Cancer | 11.3 | [19] |

| Bis(thiazole)(1,3,4-thiadiazole) hybrid | HCT116 | Colon Cancer | 8.51 | [20] |

| Bis(thiazole)(1,3,4-thiadiazole) hybrid | HEPG2 | Hepatocellular Carcinoma | 22.02 | [20] |

| Bis(thiazole)(1,3,4-thiadiazole) hybrid | MCF7 | Breast Cancer | 13.01 | [20] |

| Phenylbenzamide derivative | HCT-116 | Colon Cancer | 11.33 | [7] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][21][22][23]

Materials:

-

96-well microplate

-

Cancer cell lines

-

Complete cell culture medium

-

Piperazine derivative stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the piperazine derivative in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

-

Incubation with MTT: Incubate the plate for 2 to 4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Mix to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Antipsychotic Applications of Piperazine Derivatives

Piperazine derivatives form the chemical backbone of many atypical antipsychotic drugs used in the treatment of schizophrenia and other psychotic disorders.[10][24] Their therapeutic effect is primarily mediated by their interaction with dopamine and serotonin receptors in the central nervous system.[25]

Key Signaling Pathways in Antipsychotic Action

The antipsychotic efficacy of piperazine derivatives is largely attributed to their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[8][26] Atypical antipsychotics typically exhibit a higher affinity for 5-HT2A receptors compared to D2 receptors, which is believed to contribute to their improved side-effect profile, particularly a lower incidence of extrapyramidal symptoms.[8]

Quantitative Data on Receptor Binding Affinity

The binding affinity of antipsychotic piperazine derivatives to their target receptors is a critical determinant of their potency and selectivity. This is typically quantified by the inhibitory constant (Ki).

| Compound | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | Reference |

| Aripiprazole | 0.34 | 3.4 | [8] |

| Olanzapine | 11 | 4 | [8] |

| Quetiapine | 337 | 148 | [8] |

| Ziprasidone | 4.8 | 0.4 | [8] |

| FG5803 | >1000 | 13 | [16] |

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a drug for a specific receptor.[18][19][27][28]

Materials:

-

Cell membranes expressing the receptor of interest (e.g., D2 or 5-HT2A)

-

Radiolabeled ligand (e.g., [³H]spiperone)

-

Unlabeled piperazine derivative (test compound)

-

Assay buffer

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Prepare a crude membrane fraction from cells or tissues expressing the target receptor.

-

Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve. From this curve, the IC50 value can be determined, which is then used to calculate the Ki value.

Antiviral Applications of Piperazine Derivatives

The piperazine scaffold is also present in a number of antiviral agents, demonstrating its utility in combating viral infections.[29]

Quantitative Data on Antiviral Activity

The in vitro antiviral activity of piperazine derivatives is often expressed as the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication.

| Derivative Class | Virus | EC50 (µM) | Reference |

| Indol-3-yl-2-oxoacetyl derivative | Dengue Virus | 10.7 | [30] |

| 2-phenylpiperazine derivative | Dengue Virus | 7.9 - 31.3 | [30] |

| Unsubstituted piperazine derivative | Dengue Virus | 38.7 - 45.0 | [30] |

| 4-cinnamoyl derivative | Zika Virus | low micromolar | [30] |

| 4-cinnamoyl derivative | Dengue Virus | low micromolar | [30] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[2][29][31][32][33]

Materials:

-

Confluent monolayer of susceptible host cells in 6-well plates

-

Virus stock

-

Piperazine derivative stock solution

-

Serum-free medium

-

Overlay medium (e.g., containing agarose or methylcellulose)

-

Fixative solution (e.g., 4% formaldehyde)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Preparation: Seed host cells in 6-well plates to form a confluent monolayer.

-

Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium.

-

Infection: Infect the cell monolayers with the virus dilutions to determine the titer that produces a countable number of plaques (typically 50-100 per well).

-

Compound Treatment: In a separate experiment, pre-treat cell monolayers with various concentrations of the piperazine derivative.

-

Virus Infection with Compound: Infect the treated cells with the virus at the predetermined optimal dilution.

-

Overlay: After a virus adsorption period, remove the inoculum and add an overlay medium containing the respective concentrations of the piperazine derivative.

-

Incubation: Incubate the plates until viral plaques are visible.

-

Fixation and Staining: Fix the cells and then stain them with crystal violet.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Plot the percentage of inhibition against the compound concentration to determine the EC50 value.

Synthesis of Piperazine Derivatives

A variety of synthetic methodologies have been developed for the preparation of piperazine derivatives. Common approaches include N-alkylation, N-arylation, and reductive amination.[5][6][17][34][35][36][37]

General Synthesis of N-Arylpiperazines

A common method for synthesizing N-arylpiperazines involves the reaction of an aniline with bis(2-chloroethyl)amine hydrochloride.[35][36]

Experimental Protocol: Synthesis of 1-(2-(2,4-Dimethylphenylthio)phenyl)piperazine

This protocol describes the synthesis of a specific N-arylpiperazine derivative.[36]

Materials:

-

2-((2,4-dimethylphenyl)thio)aniline

-

bis(2-chloroethyl)amine hydrochloride

-

N,N-dimethylformamide (DMF)

Procedure:

-

A mixture of 2-((2,4-dimethylphenyl)thio)aniline (5.0 g, 21.8 mmol), bis(2-chloroethyl)amine hydrochloride (3.89 g, 21.8 mmol), and N,N-dimethylformamide (10 mL) is stirred at 110 °C for 48 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up, which may involve extraction and washing steps.

-

The crude product is purified, for example, by column chromatography.

-

The structure of the final product is confirmed by spectroscopic methods such as NMR, mass spectrometry, and IR spectroscopy.[17][24][36][38][39]

Conclusion

The piperazine scaffold continues to be a highly valuable and versatile tool in modern drug discovery. Its presence in a multitude of clinically successful drugs across diverse therapeutic areas is a testament to its favorable properties. This guide has provided an in-depth overview of the role of piperazine derivatives in oncology, neuropsychiatry, and virology, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. It is anticipated that the continued exploration and derivatization of the piperazine nucleus will lead to the discovery of novel and improved therapeutic agents for a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. atcc.org [atcc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. cusabio.com [cusabio.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]

- 15. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In the search for a novel class of antipsychotic drugs: preclinical pharmacology of FG5803, a 1-piperazinecarboxamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 19. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05091F [pubs.rsc.org]

- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. texaschildrens.org [texaschildrens.org]

- 24. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 27. benchchem.com [benchchem.com]

- 28. Receptor-Ligand Binding Assays [labome.com]

- 29. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 32. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 33. benchchem.com [benchchem.com]

- 34. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. researchgate.net [researchgate.net]

- 37. researchgate.net [researchgate.net]

- 38. chemrxiv.org [chemrxiv.org]

- 39. researchgate.net [researchgate.net]

(R)-Piperazin-2-ylmethanol: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of (R)-Piperazin-2-ylmethanol and its derivatives. This class of compounds has garnered interest in the scientific community for its potential therapeutic applications, primarily linked to its interaction with sigma receptors.

Core Mechanism of Action: Targeting the Sigma-1 Receptor

The primary pharmacological activity of this compound derivatives is attributed to their significant affinity for sigma receptors, with a particular emphasis on the sigma-1 receptor subtype.[1][2] The sigma-1 receptor is a unique intracellular chaperone protein predominantly located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[2] Its function is crucial in the regulation of intracellular calcium (Ca²⁺) signaling and managing cellular stress responses.[2]

While the parent compound, piperazine, is known to act as a GABA receptor agonist, leading to its use as an anthelmintic by causing flaccid paralysis in worms, this mechanism is not considered the primary mode of action for this compound derivatives in mammalian systems.[3] Instead, the focus of research has been on their role as modulators of central nervous system pathways through sigma receptor interaction.[4][5]

Quantitative Data Summary

The following table summarizes the binding affinities of a p-methoxybenzyl substituted derivative of this compound, highlighting its high affinity and selectivity for the sigma-1 receptor.

| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity |

| p-Methoxybenzyl substituted this compound | Sigma-1 | 12.4 nM[1] | Selective over sigma-2, NMDA, kappa-opioid, and mu-opioid receptors[1] |

Signaling Pathways and Experimental Workflows

The interaction of this compound derivatives with the sigma-1 receptor can modulate various downstream signaling pathways. The following diagrams illustrate a potential signaling cascade and a typical experimental workflow for assessing receptor binding.

References

- 1. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Inherent Chirality and Stereochemistry of (R)-Piperazin-2-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Piperazin-2-ylmethanol is a chiral piperazine derivative of significant interest in medicinal chemistry and drug development. Its stereochemically defined structure, featuring a chiral center at the C2 position of the piperazine ring, makes it a valuable building block for the synthesis of enantiomerically pure pharmaceuticals. This technical guide provides a comprehensive overview of the inherent chirality and stereochemistry of this compound, including its synthesis, physicochemical properties, and analytical characterization. Detailed experimental protocols and its relevance as a ligand for sigma receptors are also discussed.

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. The introduction of chirality into the piperazine ring, as seen in this compound, allows for three-dimensional diversity that can significantly enhance binding affinity, selectivity, and pharmacokinetic properties of drug candidates. Understanding the synthesis and stereochemical integrity of this chiral building block is therefore crucial for its effective application in drug discovery.

Physicochemical and Stereochemical Properties

The stereochemistry of this compound is defined by the 'R' configuration at the carbon atom bearing the hydroxymethyl group. This inherent chirality gives rise to its optical activity.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂O | N/A |

| Molecular Weight | 116.16 g/mol | N/A |

| CAS Number | 149715-47-9 | [1][2] |

| Appearance | Not available | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | 234.5 ± 20.0 °C (at 760 Torr) (Calculated) | [1] |

| Density | 0.992 ± 0.06 g/cm³ (at 20 °C, 760 Torr) (Calculated) | [1] |

| Solubility | Very soluble (1000 g/L at 25 °C) (Calculated) | [1] |

| Specific Rotation [α]D | Not available | N/A |

Synthesis of this compound

The enantioselective synthesis of this compound can be achieved by employing a chiral pool strategy, starting from the readily available amino acid, D-serine. The following multi-step synthesis ensures the retention of the desired stereochemistry.

Logical Workflow for the Synthesis of this compound

Experimental Protocol: Synthesis from D-Serine

This protocol is adapted from the synthesis of the (S)-enantiomer from L-serine and is expected to yield the desired (R)-product with high enantiomeric purity.

Step 1: Protection of D-Serine

-

Suspend D-serine in a mixture of dioxane and water.

-

Cool the suspension in an ice bath and add sodium hydroxide solution.

-

Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining the temperature at 0-5 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work up the reaction by washing with ethyl acetate, acidifying the aqueous layer with citric acid, and extracting the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-D-serine.

Step 2: Amide Formation

-

Dissolve N-Boc-D-serine in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Cool the solution to 0 °C and add N,O-dimethylhydroxylamine hydrochloride and a coupling agent such as HATU, followed by a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer, filter, and concentrate to give the Weinreb amide intermediate.

Step 3: Reduction and In-situ Cyclization

-

Dissolve the Weinreb amide in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

-

Slowly add a solution of lithium aluminum hydride (LAH) in THF.

-